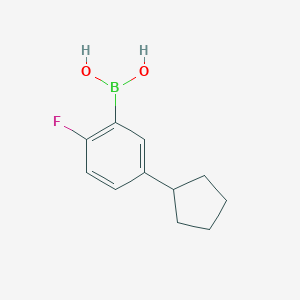

(5-Cyclopentyl-2-fluorophenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Cyclopentyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated phenyl ring with a cyclopentyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex molecules .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (5-Cyclopentyl-2-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor, such as a fluorinated phenyl derivative, followed by oxidation to yield the boronic acid. One common method involves the use of borane reagents, which add across the double bonds of alkenes or alkynes to form organoboranes. These intermediates can then be oxidized to produce the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves the use of organometallic intermediates, such as organolithium or organomagnesium compounds, which react with boron-containing reagents to form boronic esters. These esters are then hydrolyzed to yield the boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives .

化学反应分析

Types of Reactions

(5-Cyclopentyl-2-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be replaced by other functional groups through various substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used to oxidize boronic acids to phenols.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

科学研究应用

(5-Cyclopentyl-2-fluorophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: Boronic acids are used in the design of enzyme inhibitors and other bioactive molecules.

Material Science: Employed in the development of advanced materials, such as polymers and sensors.

作用机制

The mechanism of action of (5-Cyclopentyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

相似化合物的比较

Similar Compounds

2-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopentyl substituent.

5-Chloro-2-fluorophenylboronic Acid: Contains a chlorine substituent instead of a cyclopentyl group.

Uniqueness

(5-Cyclopentyl-2-fluorophenyl)boronic acid is unique due to the presence of both a fluorine atom and a cyclopentyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .

生物活性

(5-Cyclopentyl-2-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which has made them valuable in drug discovery and development. They have been utilized in various therapeutic areas, including cancer treatment, diabetes management, and as enzyme inhibitors. The unique structure of this compound enhances its interaction with biological targets due to the presence of both a cyclopentyl group and a fluorine atom.

The mechanism by which this compound exerts its biological effects primarily involves its ability to inhibit specific enzymes. Boronic acids can act as transition state analogs, binding to the active site of serine proteases and other enzymes. This binding can lead to the inhibition of enzymatic activity, which is crucial for various cellular processes.

Biological Activity

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, can selectively inhibit enzymes such as hormone-sensitive lipase (HSL) and various serine proteases. For instance, studies have shown that certain boronic acids exhibit significant inhibitory activity against HSL, which is involved in lipid metabolism. Such inhibition could potentially aid in treating metabolic disorders like obesity and diabetes .

2. Antiviral Properties

Recent investigations have highlighted the antiviral potential of boronic acid derivatives against various viruses, including Dengue virus (DENV). Compounds with boronic acid moieties have demonstrated efficacy in inhibiting viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting a promising avenue for developing antiviral therapies .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Hormone-Sensitive Lipase : A study explored the use of boronic acids as selective inhibitors of HSL, leading to decreased plasma free fatty acid levels. This suggests potential applications in treating insulin resistance and related metabolic disorders .

- Antiviral Efficacy : A series of experiments demonstrated that compounds containing boronic acid can inhibit DENV replication effectively in vitro. This finding supports the hypothesis that boronic acids could serve as a scaffold for developing new antiviral agents .

- Peptide Boronic Acids : Research has shown that peptide-based boronic acids can form stable complexes with target proteins, leading to enhanced selectivity and potency against specific enzymes involved in disease pathways .

属性

分子式 |

C11H14BFO2 |

|---|---|

分子量 |

208.04 g/mol |

IUPAC 名称 |

(5-cyclopentyl-2-fluorophenyl)boronic acid |

InChI |

InChI=1S/C11H14BFO2/c13-11-6-5-9(7-10(11)12(14)15)8-3-1-2-4-8/h5-8,14-15H,1-4H2 |

InChI 键 |

BDDDYWRSRFIRAM-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C=CC(=C1)C2CCCC2)F)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。